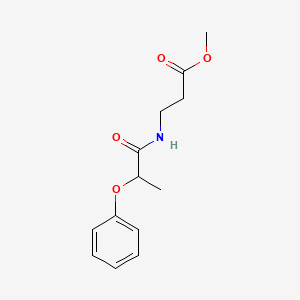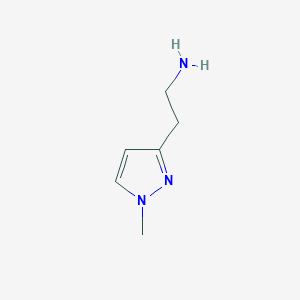
Methyl 3-(3-bromoisoxazol-5-yl)propanoate
Vue d'ensemble
Description
Synthesis Analysis
MBIP has been primarily studied for its potential applications in the field of organic synthesis. It is a key starting material for the synthesis of various compounds, such as heterocycles and peptides, due to its versatile reactivity.Molecular Structure Analysis
The molecular structure of MBIP is defined by the reactivity of the isoxazole and propanoate groups in its structure. The InChI code isInChI=1S/C7H8BrNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3. Physical And Chemical Properties Analysis
MBIP is a white crystalline solid with a melting point of 93-95°C. It is soluble in organic solvents, such as dichloromethane, methanol, and ethanol, but insoluble in water. MBIP is stable under normal laboratory conditions and does not decompose quickly in air or water.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Improved Synthesis Processes : Methyl 3-(3-bromoisoxazol-5-yl)propanoate has been used in improved synthesis processes for other compounds. For instance, Deng Yong (2010) described a process for synthesizing 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid, involving a series of reactions including esterification, condensation, and catalytic hydrogenation, where methyl 3-(benzofuran-5-yl) acrylic acid was a key intermediate (Deng, 2010).
Key Intermediate in Synthesis : It serves as a key intermediate in the synthesis of various compounds. R. Hanson and F. A. Mohamed (1997) reported its role in the preparation of hydrobromide salts of specific amino acids (Hanson & Mohamed, 1997).
Biological and Pharmacological Applications
Anticonvulsant and Antinociceptive Properties : Methyl 3-(3-bromoisoxazol-5-yl)propanoate has been involved in the synthesis of compounds with potential anticonvulsant and antinociceptive activities. K. Kamiński et al. (2016) synthesized new hybrid molecules from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic acids showing promising anticonvulsant properties in preclinical models (Kamiński et al., 2016).
Synthesis of Neuroexcitant Analogues : It's used in the synthesis of neuroexcitant analogues. For instance, H. Pajouhesh et al. (2000) described the synthesis of ATPA, an analogue of the neuroexcitant AMPA, where methyl 3-(3-bromoisoxazol-5-yl)propanoate played a role in the synthesis process (Pajouhesh et al., 2000).
Material Science and Chemistry Applications
Production of Novel Compounds : It is used in the creation of novel compounds for various applications. A. Flores et al. (2014) reported the heterocyclization of methyl esters, leading to the production of various methyl and ethyl 3-(isoxazol-3-yl)propanoates, showing the versatility of methyl 3-(3-bromoisoxazol-5-yl)propanoate in synthesizing new chemical entities (Flores et al., 2014).
Structural and UV Studies : It has been used in structural and UV studies of certain compounds. For instance, Ting Yao et al. (2013) synthesized and characterized uracil derivatives using methyl 3-(3-bromoisoxazol-5-yl)propanoate, contributing to the understanding of these compounds' structural and interaction properties (Yao et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-(3-bromo-1,2-oxazol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-11-7(10)3-2-5-4-6(8)9-12-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGGONYMVBNXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromoisoxazol-5-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-chloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B1487539.png)







![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1487556.png)